(3,4,5-Trifluorofuran-2-yl)boronic acid
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Overview
Description
(3,4,5-Trifluorofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a trifluorofuran ring attached to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorofuran-2-yl)boronic acid typically involves the reaction of 3,4,5-trifluorofuran with a boron-containing reagent. One common method is the use of a Grignard reagent, where 3,4,5-trifluorofuran is reacted with a boron halide under anhydrous conditions to form the desired boronic acid. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: (3,4,5-Trifluorofuran-2-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The trifluorofuran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dioxane are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents are used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of boronic esters.
Substitution: Formation of substituted trifluorofuran derivatives.
Scientific Research Applications
(3,4,5-Trifluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals with fluorinated motifs.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (3,4,5-Trifluorofuran-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluorofuran ring can also participate in various interactions due to its electron-withdrawing fluorine atoms, which can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
(3,4,5-Trifluorophenyl)boronic acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Difluorophenyl)boronic acid: Lacks one fluorine atom compared to (3,4,5-Trifluorofuran-2-yl)boronic acid.
(3,5-Difluorophenyl)boronic acid: Another similar compound with different fluorine substitution patterns.
Uniqueness: this compound is unique due to the presence of the trifluorofuran ring, which imparts distinct electronic properties and reactivity compared to its phenyl counterparts. The trifluorofuran ring can enhance the compound’s stability and reactivity in certain reactions, making it a valuable tool in synthetic chemistry.
Properties
Molecular Formula |
C4H2BF3O3 |
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Molecular Weight |
165.87 g/mol |
IUPAC Name |
(3,4,5-trifluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H2BF3O3/c6-1-2(7)4(8)11-3(1)5(9)10/h9-10H |
InChI Key |
WLIOZKUOANAENO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(O1)F)F)F)(O)O |
Origin of Product |
United States |
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